molecular formula C17H13ClN2O3S B13971114 Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate

Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate

Cat. No.: B13971114
M. Wt: 360.8 g/mol
InChI Key: ADZIPNAMHXCVAV-UHFFFAOYSA-N
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Description

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one is a complex organic compound that belongs to the class of thieno[1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno ring fused with a diazepine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Diazepine Ring: The diazepine ring is introduced through a condensation reaction with an appropriate amine.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential interactions with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one: shares similarities with other thieno[1,4]diazepines, such as:

Uniqueness

The uniqueness of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate

InChI

InChI=1S/C17H13ClN2O3S/c1-23-15(22)7-6-10-8-13-17(24-10)16(19-9-14(21)20-13)11-4-2-3-5-12(11)18/h2-5,8-9H,6-7H2,1H3

InChI Key

ADZIPNAMHXCVAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=NC(=O)C=NC(=C2S1)C3=CC=CC=C3Cl

Origin of Product

United States

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